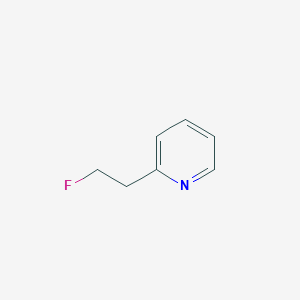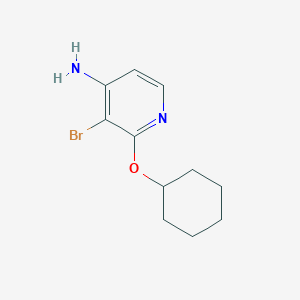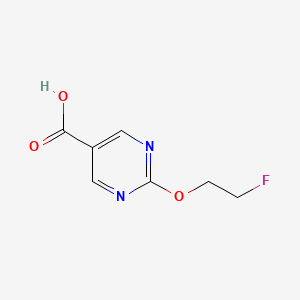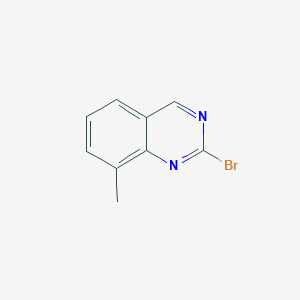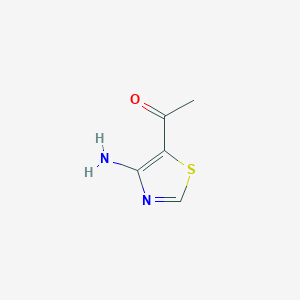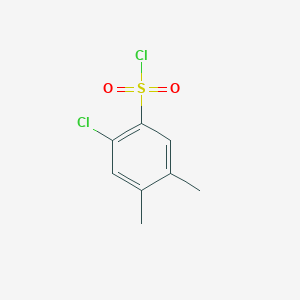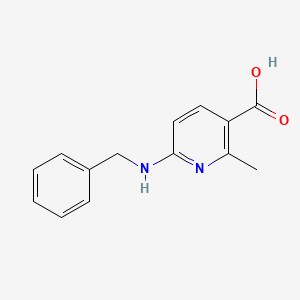
6-(Benzylamino)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzylamino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a benzylamino group attached to the 6-position and a methyl group at the 2-position of the nicotinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-2-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnicotinic acid.
Benzylation: The 6-position of the nicotinic acid is benzylated using benzylamine. This reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the benzylation reaction under controlled conditions to ensure high yield and purity.
Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 6-(Benzylamino)-2-methylnicotinic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the nicotinic acid.
Reduction: Reduced forms of the benzylamino group.
Substitution: Various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(Benzylamino)-2-methylnicotinic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between nicotinic acid derivatives and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 6-(Benzylamino)-2-methylnicotinic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The benzylamino group can enhance binding affinity and specificity, while the methyl group at the 2-position can influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminonicotinic Acid: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Methylnicotinic Acid: Lacks the benzylamino group, which can reduce its binding affinity to certain targets.
6-(Phenylamino)-2-methylnicotinic Acid: Similar structure but with a phenyl group instead of a benzyl group, which can alter its chemical properties and biological activity.
Uniqueness
6-(Benzylamino)-2-methylnicotinic acid is unique due to the presence of both the benzylamino and methyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
6-(benzylamino)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)7-8-13(16-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
FSAWLKYJVMPDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13023465.png)
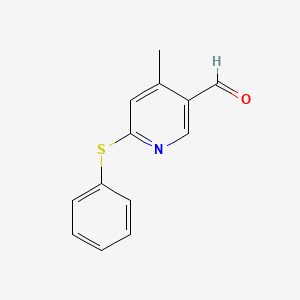

![3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13023476.png)
